{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate” is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate” likely involves multiple steps, including the formation of amide bonds, carbamate linkages, and the introduction of the nitrophenyl carbonate group. Typical reaction conditions may include the use of coupling reagents such as EDCI or DCC for amide bond formation, and the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitrophenyl group can be reduced to an amine under reducing conditions.
Substitution: The carbonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carbamate or carbonate derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it may be used to study protein-ligand interactions, enzyme inhibition, or as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of the compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate: Similar in structure but may have different functional groups or linkages.
{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-aminophenyl carbonate: Similar but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both amide and carbamate linkages, along with the nitrophenyl carbonate group, makes it a versatile molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C40H53N7O15 |
---|---|
Molecular Weight |
871.9 g/mol |
IUPAC Name |
[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C40H53N7O15/c1-27(2)36(45-33(48)15-18-57-20-22-59-24-25-60-23-21-58-19-17-46-34(49)13-14-35(46)50)38(52)44-32(4-3-16-42-39(41)53)37(51)43-29-7-5-28(6-8-29)26-61-40(54)62-31-11-9-30(10-12-31)47(55)56/h5-14,27,32,36H,3-4,15-26H2,1-2H3,(H,43,51)(H,44,52)(H,45,48)(H3,41,42,53) |
InChI Key |
ZEPYLTPLLQQBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.